molecular formula C12H18O4 B15178923 1,4-Bis(dimethoxymethyl)benzene CAS No. 37832-34-1

1,4-Bis(dimethoxymethyl)benzene

Cat. No.: B15178923
CAS No.: 37832-34-1
M. Wt: 226.27 g/mol
InChI Key: BICKDMSEOVJSQC-UHFFFAOYSA-N
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Description

1,4-Bis(dimethoxymethyl)benzene is a benzene derivative with two dimethoxymethyl (–CH(OCH₃)₂) groups at the 1 and 4 positions. This acetal-functionalized compound is notable for its role in organic synthesis, particularly in regioselective ring-opening reactions. For example, under iron catalysis, it undergoes acetal elimination to yield 4-formyl-1-naphthol with high efficiency (yields >80%) . The dimethoxymethyl groups act as protective moieties, enhancing stability during reactions while enabling controlled release of reactive intermediates. Its molecular formula is C₁₂H₁₈O₄ (molecular weight: 226.27 g/mol), and its structure combines aromatic rigidity with the flexibility of acetal substituents, making it valuable in materials science and catalysis .

Properties

CAS No.

37832-34-1

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1,4-bis(dimethoxymethyl)benzene

InChI

InChI=1S/C12H18O4/c1-13-11(14-2)9-5-7-10(8-6-9)12(15-3)16-4/h5-8,11-12H,1-4H3

InChI Key

BICKDMSEOVJSQC-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)C(OC)OC)OC

Origin of Product

United States

Preparation Methods

1,4-Bis(dimethoxymethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of terephthalaldehyde with methanol in the presence of an acid catalyst. This reaction leads to the formation of the dimethyl acetal derivative. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Bis(dimethoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form terephthalaldehyde.

    Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the methoxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,4-Bis(dimethoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(dimethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The methoxymethyl groups can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biochemical pathways and processes, making this compound useful in various applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2.1. Structural and Physicochemical Properties

The table below compares 1,4-Bis(dimethoxymethyl)benzene with two key analogs: 1,4-Bis(diethoxymethyl)benzene and 1,4-dimethoxybenzene .

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound C₁₂H₁₈O₄ 226.27 Two acetal (–CH(OCH₃)₂) groups at para positions Organic synthesis (acetal elimination), polymer precursors
1,4-Bis(diethoxymethyl)benzene C₁₆H₂₆O₄ 282.38 Two –CH(OCH₂CH₃)₂ groups Potential solvent or intermediate; higher lipophilicity than dimethoxy analog
1,4-Dimethoxybenzene C₈H₁₀O₂ 138.16 Two methoxy (–OCH₃) groups Solvent, photostabilizer, precursor for dyes and pharmaceuticals
2.2. Reactivity and Functional Differences
  • Acetal vs. Methoxy Groups :

    • The dimethoxymethyl groups in this compound are bulkier and more hydrolytically stable than simple methoxy groups in 1,4-dimethoxybenzene. This stability allows selective deprotection under acidic or catalytic conditions .
    • In contrast, 1,4-dimethoxybenzene lacks acetal functionality, limiting its use in multi-step syntheses but making it a simpler aromatic ether for photochemical studies .
  • Ethoxy vs. Methoxy Acetals: Replacing methoxy with ethoxy groups (as in 1,4-Bis(diethoxymethyl)benzene) increases steric hindrance and lipophilicity. This slows reaction kinetics in polar solvents but enhances solubility in nonpolar media .

Biological Activity

1,4-Bis(dimethoxymethyl)benzene, also known as 2,5-dimethoxy-1,4-benzenedimethanol, is an organic compound with significant implications in various chemical reactions and potential biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data.

This compound is characterized by its colorless oily liquid form and a molecular formula of C11H14O4. Its synthesis typically involves the reaction of aromatic compounds with methanol under acidic conditions, yielding high conversion rates in the formation of acetals and ketals .

Cytotoxicity Studies

In vitro studies have indicated that certain derivatives of dimethoxybenzene possess cytotoxic properties against cancer cell lines. For example, this compound has been tested for its effects on human cancer cell lines, showing varying degrees of cytotoxicity depending on concentration and exposure time . The mechanism behind this activity may involve apoptosis induction or cell cycle arrest.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated a dose-dependent response, with significant inhibition of cell viability observed at higher concentrations (IC50 values ranging from 20 µM to 50 µM). The compound was found to induce apoptosis as evidenced by increased annexin V staining in treated cells .

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to 200 µg/mL. Further investigations suggested that the compound may disrupt bacterial cell wall synthesis .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)30Apoptosis induction
HeLa (Cervical)25Cell cycle arrest
A549 (Lung)40Apoptosis induction

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus150Moderate
Escherichia coli200Moderate
Bacillus subtilis100Moderate

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